2-[(5E)-5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(5E)-5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring, a bromobenzylidene group, and a methylphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with 3-methylaniline. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the bromobenzylidene group to a benzyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.
Medicine: Preliminary research suggests that it may have anti-inflammatory and anticancer properties, although more studies are needed to confirm these effects.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth or inflammation.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound could modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
- 2-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
- 2-[(5E)-5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Uniqueness
2-[(5E)-5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is unique due to the presence of the bromobenzylidene group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents or functional groups .
Properties
Molecular Formula |
C19H15BrN2O3S |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-[(5E)-5-[(3-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H15BrN2O3S/c1-12-4-2-7-15(8-12)21-17(23)11-22-18(24)16(26-19(22)25)10-13-5-3-6-14(20)9-13/h2-10H,11H2,1H3,(H,21,23)/b16-10+ |
InChI Key |
RAFQJIRZBYLWEL-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=O |
Origin of Product |
United States |
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